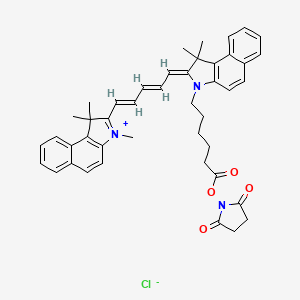

Cyanine5.5 NHS ester (chloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanine5.5 NHS ester (chloride) is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. It is an analog of Cy5.5 NHS ester and emits in the far-red to near-infrared region, making it ideal for fluorescence measurements where background fluorescence is a concern. This compound is particularly suitable for in vivo near-infrared imaging experiments .

準備方法

合成経路と反応条件: シアニン5.5 NHS エステル (塩化物) は、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤の存在下、シアニン5.5 のカルボキシル基を N-ヒドロキシスクシンイミド (NHS) で活性化することによって合成されます。 反応は通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの有機溶媒中で穏やかな条件下で行われます .

工業生産方法: シアニン5.5 NHS エステル (塩化物) の工業生産には、品質と収率の一貫性を確保するために、自動反応器を使用した大規模合成が用いられます。 このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、高純度レベルを実現しています .

化学反応の分析

反応の種類: シアニン5.5 NHS エステル (塩化物) は、主に NHS エステルが第一級アミンと反応して安定なアミド結合を形成する置換反応を起こします。 この反応は、DMF や DMSO などの有機共溶媒の存在によって促進されます .

一般的な試薬と条件:

試薬: N-ヒドロキシスクシンイミド (NHS)、ジシクロヘキシルカルボジイミド (DCC)、DMF、DMSO。

主な生成物: シアニン5.5 NHS エステル (塩化物) と第一級アミンとの反応から形成される主な生成物は、安定なアミド結合であり、標識されたペプチド、タンパク質、またはオリゴヌクレオチドが生じます .

科学的研究の応用

シアニン5.5 NHS エステル (塩化物) は、科学研究で幅広い用途を持っています。

化学: ペプチドとタンパク質を含む化学反応の標識と追跡に使用されます。

生物学: 蛍光顕微鏡とフローサイトメトリーで細胞のイメージングと追跡に使用されます。

医学: 診断イメージングと標的薬物送達システムに使用されます。

作用機序

シアニン5.5 NHS エステル (塩化物) は、ペプチド、タンパク質、およびオリゴヌクレオチドに存在する第一級アミンと安定なアミド結合を形成することによって効果を発揮します。 この色素の遠赤色から近赤外領域の発光は、深い組織への浸透と低いバックグラウンド蛍光を可能にするため、生体内イメージングに最適です . 分子標的は生物分子中のアミノ基であり、関与する経路は主に蛍光発光と検出に関連するものです .

類似の化合物:

シアニン5 NHS エステル: アミノ基の標識に使用される別の反応性色素ですが、スペクトル特性がわずかに異なります。

Cy5.5 NHS エステル: シアニン5.5 NHS エステルの類似体で、同様の用途に使用されますが、溶解性と反応性が異なる場合があります。

スルホシアニン5 NHS エステル: 有機共溶媒を必要としない水溶性変異体

独自性: シアニン5.5 NHS エステル (塩化物) は、遠赤色から近赤外領域の発光によって特徴付けられ、他の色素と比較して深い組織への浸透と低いバックグラウンド蛍光を実現します。 これは、生体内イメージングアプリケーションにおいて特に価値があります .

類似化合物との比較

Cyanine5 NHS ester: Another reactive dye used for labeling amino groups, but with slightly different spectral properties.

Cy5.5 NHS ester: An analog of Cyanine5.5 NHS ester, used for similar applications but may differ in solubility and reactivity.

Sulfo-Cyanine5 NHS ester: A water-soluble variant that does not require organic co-solvents

Uniqueness: Cyanine5.5 NHS ester (chloride) is unique due to its far-red to near-infrared emission, which provides deeper tissue penetration and lower background fluorescence compared to other dyes. This makes it particularly valuable for in vivo imaging applications .

特性

分子式 |

C44H46ClN3O4 |

|---|---|

分子量 |

716.3 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |

InChI |

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |

InChIキー |

SWLMDNMICOSZPR-UHFFFAOYSA-M |

異性体SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

正規SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。